Purine-6(1H)-thione, 8-methyl-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methyl-3,7-dihydropurine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-3-9-4-5(10-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVHKHHYZLMJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=S)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390754 | |
| Record name | Purine-6(1H)-thione, 8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-23-4 | |
| Record name | 8-Methyl-6-thiopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Purine-6(1H)-thione, 8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Purine 6 1h Thione, 8 Methyl
Established Synthetic Routes to Purine-6(1H)-thione, 8-methyl-
Established synthetic pathways to Purine-6(1H)-thione, 8-methyl- primarily involve multi-step sequences, although the potential for one-pot methodologies is an area of synthetic exploration.
Multi-Step Synthesis Approaches for Purine-6(1H)-thione, 8-methyl-
A plausible and commonly employed multi-step approach for the synthesis of Purine-6(1H)-thione, 8-methyl- involves a two-stage process: the construction of the 8-methylpurine core followed by the introduction of the thiol group at the 6-position.
A key strategy for the formation of the 8-methylpurine skeleton is the Traube purine (B94841) synthesis, which utilizes a substituted pyrimidine (B1678525) as a precursor. Specifically, the cyclization of a 4,5-diaminopyrimidine (B145471) with acetic anhydride (B1165640) serves as an effective method for introducing the methyl group at the 8-position of the purine ring system. acs.org For instance, the reaction of 4,5-diamino-6-hydroxypyrimidine (B30909) with acetic anhydride yields 6-hydroxy-8-methylpurine (8-methylhypoxanthine). acs.org
The subsequent and final step in this synthetic sequence is the conversion of the 6-hydroxy group to a 6-thio group. This thionation reaction is a critical transformation in the synthesis of many thiopurine derivatives. nih.gov Various thionating agents can be employed for this purpose, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most common. researchgate.netorganic-chemistry.org The reaction typically involves heating the 6-hydroxypurine derivative with the thionating agent in a high-boiling solvent such as pyridine (B92270) or dioxane.
Table 1: Key Reactions in the Multi-Step Synthesis of Purine-6(1H)-thione, 8-methyl-
| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |
| 1 | 4,5-Diamino-6-hydroxypyrimidine | Acetic Anhydride | 6-Hydroxy-8-methylpurine | Imidazole (B134444) ring formation |
| 2 | 6-Hydroxy-8-methylpurine | Lawesson's Reagent or P₄S₁₀ | Purine-6(1H)-thione, 8-methyl- | Thionation |
One-Pot Synthesis Techniques for Purine-6(1H)-thione, 8-methyl-
While a specific one-pot synthesis for Purine-6(1H)-thione, 8-methyl- is not extensively documented, the principles of multicomponent reactions and tandem synthesis in heterocyclic chemistry suggest its feasibility. rasayanjournal.co.in A hypothetical one-pot approach could involve the reaction of a suitable 4,5-diaminopyrimidine with a reagent that serves as both the source of the C8-methyl group and facilitates the introduction of the sulfur functionality at C6.
Alternatively, a sequential one-pot process could be envisioned where the cyclization and thionation reactions are performed in the same reaction vessel without the isolation of the intermediate. This would involve careful selection of reagents and reaction conditions to ensure compatibility and avoid undesired side reactions. For example, after the initial cyclization with acetic anhydride, a thionating agent could be directly introduced to the reaction mixture. However, the reactivity of the intermediates and the potential for competing reactions would need to be carefully considered and optimized.
Novel Synthetic Methodologies for Purine-6(1H)-thione, 8-methyl-
Recent advancements in synthetic chemistry offer promising avenues for the more efficient, selective, and sustainable synthesis of Purine-6(1H)-thione, 8-methyl-.
Chemo-Selective Synthesis of Purine-6(1H)-thione, 8-methyl-
Chemo-selectivity is crucial in the synthesis of multifunctional molecules like purine derivatives. In the context of Purine-6(1H)-thione, 8-methyl- synthesis, chemo-selectivity primarily pertains to the thionation step. When other functional groups are present on the purine ring, it is essential that the thionating agent selectively reacts with the carbonyl group at the 6-position.
Modern thionating reagents have been developed to offer improved selectivity. For instance, fluorous Lawesson's reagent has been shown to facilitate the thionation of amides and other carbonyl compounds, with the advantage of a simplified purification process through fluorous solid-phase extraction. organic-chemistry.orgnih.gov The use of such reagents could potentially lead to a cleaner reaction profile and higher yields of the desired product, especially in the presence of other sensitive functional groups.
Eco-Friendly and Sustainable Synthesis of Purine-6(1H)-thione, 8-methyl-
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. mdpi.com For the synthesis of Purine-6(1H)-thione, 8-methyl-, several green chemistry approaches can be considered.
Solvent-free reactions, or reactions in greener solvents like water or ionic liquids, can significantly reduce the environmental impact of the synthesis. rasayanjournal.co.in For example, the cyclization step could potentially be carried out under solvent-free conditions or in a recyclable solvent.
Furthermore, the use of catalytic methods instead of stoichiometric reagents can improve atom economy and reduce waste. While the Traube synthesis often uses a stoichiometric amount of acetic anhydride, exploring catalytic methods for the cyclization could be a greener alternative.
Table 2: Comparison of Conventional and Potential Green Synthetic Approaches
| Synthetic Step | Conventional Method | Potential Green Alternative | Environmental Benefit |
| Cyclization | Acetic anhydride in high-boiling solvent | Solvent-free reaction with acetic anhydride; Catalytic cyclization | Reduced solvent waste; Improved atom economy |
| Thionation | Lawesson's reagent in pyridine | Microwave-assisted thionation; Use of recyclable thionating agents | Reduced energy consumption; Reduced hazardous waste |
Microwave-Assisted and Flow Chemistry Approaches for Purine-6(1H)-thione, 8-methyl-
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity. epcp.ac.insphinxsai.com Both the cyclization and thionation steps in the synthesis of Purine-6(1H)-thione, 8-methyl- are amenable to microwave assistance.
Microwave-assisted Paal-Knorr reactions, which are mechanistically related to the imidazole ring formation in purine synthesis, have been shown to be highly efficient. organic-chemistry.org Similarly, microwave-assisted amination of chloropurines has been successfully demonstrated, indicating the utility of this technology for purine functionalization. nih.gov The thionation of carbonyl compounds is also known to be accelerated by microwave heating, which can lead to shorter reaction times and potentially milder reaction conditions. organic-chemistry.org
Flow Chemistry Approaches:
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mtak.huspringerprofessional.de The synthesis of heterocyclic compounds, including purines, is well-suited for flow chemistry. uc.ptmdpi.comdurham.ac.uk
A flow synthesis of Purine-6(1H)-thione, 8-methyl- could be designed as a multi-step sequence where the starting materials are continuously pumped through heated reactors containing immobilized reagents or catalysts. For example, the 4,5-diaminopyrimidine could be passed through a heated column packed with a solid-supported acid catalyst in the presence of acetic anhydride to effect cyclization. The resulting stream containing the 6-hydroxy-8-methylpurine could then be mixed with a solution of a thionating agent in a subsequent reactor to yield the final product. This approach would allow for precise control over reaction parameters and could facilitate a more efficient and safer production process.
Optimization of Reaction Conditions for Purine-6(1H)-thione, 8-methyl- Synthesis
The efficiency of Purine-6(1H)-thione, 8-methyl- synthesis is highly dependent on the meticulous optimization of reaction conditions. Key areas of focus include the development and application of suitable catalysts and a deep understanding of solvent effects and other reaction parameters to maximize both yield and purity.
Catalyst Development and Application in Purine-6(1H)-thione, 8-methyl- Synthesis
While direct catalytic methods for the one-step synthesis of Purine-6(1H)-thione, 8-methyl- are not extensively documented in publicly available literature, the synthesis of related 8-substituted purines often employs transition-metal catalysts for C-H activation and subsequent functionalization. For instance, cobalt catalysts have been utilized for the direct alkylation of 8-H purines. rhhz.net However, the more common route to Purine-6(1H)-thione, 8-methyl- involves a thionation reaction that is typically promoted by stoichiometric reagents rather than catalytic systems.
The conversion of 8-methylhypoxanthine to its thio-derivative is the most probable synthetic pathway. This transformation is generally achieved using thionating agents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. While these are not catalysts in the traditional sense, their efficiency can be influenced by other reagents that act in a catalytic or promoting manner. For example, the combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) has been shown to be an efficient thionating system for various carbonyl compounds, offering yields comparable or superior to Lawesson's reagent and simplifying byproduct removal. nih.govaudreyli.comresearchgate.net
Future research in this area could focus on the development of true catalytic systems for the thionation of 8-methylhypoxanthine. This could involve exploring transition-metal sulfide (B99878) complexes or other novel catalytic approaches to improve the atom economy and sustainability of the synthesis.
Solvent Effects and Reaction Parameter Tuning for Purine-6(1H)-thione, 8-methyl- Yield and Purity
The choice of solvent and the fine-tuning of reaction parameters such as temperature and reaction time are critical for optimizing the yield and purity of Purine-6(1H)-thione, 8-methyl-.
Solvent Effects: The thionation of purine derivatives is often carried out in high-boiling point, inert, and basic solvents. Pyridine is a commonly used solvent in these reactions due to its ability to dissolve the reactants and facilitate the reaction. google.com For instance, the synthesis of 2-amino-6,8-dimercaptopurine has been successfully achieved by refluxing the corresponding hydroxy-purine with phosphorus pentasulfide in pyridine. google.com Other high-boiling aromatic solvents like toluene (B28343) and xylene are also employed, particularly when using reagents like Lawesson's reagent or the P₄S₁₀/HMDO combination. audreyli.comnih.gov The polarity and coordinating ability of the solvent can significantly influence the solubility of the starting materials and reagents, the reaction rate, and the stability of intermediates and the final product.
Reaction Parameter Tuning: Temperature is a crucial parameter that directly impacts the rate of the thionation reaction. Typically, these reactions are conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to overcome the activation energy barrier. For example, the synthesis of 6-mercaptopurine (B1684380) from hypoxanthine (B114508) using phosphorus pentasulfide is carried out at 200°C in tetraline. gpatindia.com However, excessively high temperatures can lead to thermal degradation of the product. researchgate.net Therefore, careful control of the temperature is essential to ensure a good yield without compromising the purity of the final product.
The reaction time is another critical factor that needs to be optimized. Insufficient reaction time will result in incomplete conversion of the starting material, while excessively long reaction times may lead to the formation of byproducts and degradation of the desired product. The progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.
The following table summarizes the impact of various solvents and temperatures on thionation reactions of related compounds, providing insights into potential conditions for the synthesis of Purine-6(1H)-thione, 8-methyl-.
| Thionating Reagent | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| P₄S₁₀ | 2-Amino-6-hydroxy-8-mercaptopurine | Pyridine | Reflux | Not specified | google.com |
| Lawesson's Reagent | Quinazolin-4-one derivatives | Xylene | Reflux | Low | nih.gov |
| P₄S₁₀/HMDO | Various esters and amides | Toluene/Xylene | Reflux | Comparable to or superior to Lawesson's reagent | audreyli.com |
| Phosphorus Pentasulfide | Hypoxanthine | Tetraline | 200 | Not specified | gpatindia.com |
Scale-Up Considerations and Process Chemistry for Purine-6(1H)-thione, 8-methyl- Production
The transition from laboratory-scale synthesis to large-scale industrial production of Purine-6(1H)-thione, 8-methyl- presents a unique set of challenges and considerations. A robust and economically viable manufacturing process requires careful attention to process chemistry, safety, and cost-effectiveness.
Key considerations for the scale-up of Purine-6(1H)-thione, 8-methyl- production include:
Reagent Selection and Stoichiometry: On a large scale, the cost and handling of reagents become critical factors. While reagents like phosphorus pentasulfide and Lawesson's reagent are effective, their use in large quantities can be hazardous and generate significant waste. Optimizing the stoichiometry to minimize excess reagents is crucial for both economic and environmental reasons. The use of more atom-economical and safer thionating agents would be a significant advancement in the process chemistry of this compound.
Solvent Choice and Recovery: The choice of solvent for large-scale production is dictated by factors such as cost, safety (flammability, toxicity), and ease of recovery and recycling. While pyridine is an effective solvent, its toxicity and odor make it less ideal for industrial applications. Exploring greener and safer alternatives is an important aspect of process development. Efficient solvent recovery and recycling systems must be implemented to minimize environmental impact and reduce operational costs.
Reaction Conditions and Control: Maintaining precise control over reaction parameters such as temperature, pressure, and mixing is paramount in a large-scale reactor. Exothermic reactions, which can be managed on a small scale with simple cooling baths, may require more sophisticated heat exchange systems in an industrial setting to prevent runaway reactions. The development of robust process analytical technology (PAT) to monitor the reaction in real-time can help ensure consistent product quality and safety.
Work-up and Purification: The purification of the final product on a large scale must be efficient and scalable. Methods like crystallization are often preferred over chromatography for industrial-scale purification due to their lower cost and higher throughput. The development of a crystallization process that consistently yields a product with the desired purity and physical properties (e.g., crystal size and morphology) is a critical step in process development. The removal of byproducts from thionating agents, such as phosphoric acid derivatives, needs to be addressed through effective work-up procedures. The use of P₄S₁₀/HMDO, which allows for hydrolytic workup or simple filtration to remove byproducts, presents an advantage in this regard. nih.gov
Safety and Environmental Considerations: The large-scale synthesis of any chemical compound requires a thorough safety assessment. The handling of flammable solvents, corrosive reagents, and potentially toxic intermediates and byproducts must be done in accordance with strict safety protocols. Waste minimization and the development of environmentally benign processes are increasingly important considerations in modern chemical manufacturing.
The following table outlines some of the key process chemistry considerations for the scale-up of Purine-6(1H)-thione, 8-methyl- production.
| Process Parameter | Laboratory-Scale Consideration | Industrial-Scale Consideration |
|---|---|---|
| Reagent Selection | Effectiveness and availability | Cost, safety, handling, and waste generation |
| Solvent | Reaction performance | Cost, safety, environmental impact, and recyclability |
| Reaction Control | Manual monitoring and control | Automated process control and real-time monitoring (PAT) |
| Purification | Chromatography, crystallization | Crystallization, filtration, drying |
| Safety | Standard laboratory safety practices | Comprehensive process safety management (PSM) |
Molecular Mechanisms and Biochemical Interactions of Purine 6 1h Thione, 8 Methyl
Investigation of Purine-6(1H)-thione, 8-methyl- at the Molecular Level
Specific investigations into the molecular-level interactions and structure-activity relationships of Purine-6(1H)-thione, 8-methyl- have not been extensively reported. As a substituted purine (B94841) analog, its chemical structure suggests potential interactions with biological macromolecules. The presence of the thiol group at the 6-position and the methyl group at the 8-position are expected to influence its electronic properties and steric interactions, which in turn would dictate its biochemical behavior.
Receptor and Enzyme Binding Studies with Purine-6(1H)-thione, 8-methyl-
Comprehensive receptor and enzyme binding profiles for Purine-6(1H)-thione, 8-methyl- are not well-documented in the scientific literature. While studies on other purine analogs have identified specific protein targets, similar data for this particular compound is lacking.
Detailed ligand-protein interaction profiles, which describe the specific binding modes and amino acid residues involved in the interaction between Purine-6(1H)-thione, 8-methyl- and its potential protein targets, have not been established. Such studies are crucial for understanding the molecular basis of a compound's activity and for guiding further drug development. nih.gov The characterization of interaction patterns can help in predicting off-target effects and in the repositioning of existing drugs. nih.gov
Quantitative data on the enzyme inhibition kinetics of Purine-6(1H)-thione, 8-methyl- are not available. For related compounds, such as other purine analogs, inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for enzymes like xanthine (B1682287) oxidase have been determined. nih.govnih.gov For example, 6-(N-benzoylamino)purine has been shown to be a potent competitive inhibitor of xanthine oxidase. nih.gov However, similar kinetic parameters for Purine-6(1H)-thione, 8-methyl- have not been reported.
Due to the lack of available data, a data table for enzyme inhibition kinetics cannot be generated at this time.
There is no evidence in the current scientific literature to suggest that Purine-6(1H)-thione, 8-methyl- functions as an allosteric modulator. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. nih.gov This mechanism has been explored for other purine and pyrimidine (B1678525) receptors, but not for Purine-6(1H)-thione, 8-methyl-. nih.gov
Modulation of Biochemical Pathways by Purine-6(1H)-thione, 8-methyl-
The specific effects of Purine-6(1H)-thione, 8-methyl- on biochemical pathways have not been elucidated.
The impact of Purine-6(1H)-thione, 8-methyl- on purine and pyrimidine metabolism is not specifically known. Generally, thiopurines like 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491) act as antimetabolites that interfere with these pathways. nih.govpressbooks.pub They can inhibit de novo purine biosynthesis and be incorporated into nucleic acids, leading to cell death. nih.govnih.gov The methylation of thiopurines can also play a role in their cytotoxic effects. nih.gov However, the precise influence of the 8-methyl substitution on these processes for Purine-6(1H)-thione, 8-methyl- remains to be investigated.
Due to the absence of specific research findings, a data table detailing the impact on purine and pyrimidine metabolism pathways cannot be provided.
Interactions with Nucleic Acid Synthesis and Repair Mechanisms
The cytotoxic effects of thiopurines like 6-mercaptopurine are heavily reliant on their disruption of nucleic acid metabolism. This occurs through two principal mechanisms: the inhibition of the de novo purine synthesis pathway and the incorporation of fraudulent nucleotides into DNA and RNA, which subsequently triggers cellular repair mechanisms and apoptotic responses.
Inhibition of De Novo Purine Synthesis:
Following cellular uptake, 6-MP is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its ribonucleotide, 6-thioinosine-5'-monophosphate (TIMP). nih.govdrugbank.com TIMP is a key metabolite that can inhibit several enzymes in the de novo purine synthesis pathway. drugbank.com A primary target is glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme of this pathway. patsnap.comwikipedia.org TIMP and its methylated derivative, methyl-thioinosine monophosphate (Me-TIMP), both contribute to this inhibition, leading to a reduction in the intracellular pool of purine ribonucleotides necessary for DNA and RNA synthesis. drugbank.compatsnap.com This depletion of essential building blocks hinders the proliferation of rapidly dividing cells. nih.gov For Purine-6(1H)-thione, 8-methyl-, its ability to act as a substrate for HGPRT would be a critical determinant of its activity. The 8-methyl group could influence its binding affinity to this enzyme, thereby affecting its conversion to a corresponding thio-nucleotide and its subsequent ability to inhibit purine synthesis.
Incorporation into Nucleic Acids and DNA Damage Response:
The metabolites of 6-MP, particularly 6-thioguanine nucleotides (TGNs), are incorporated into both DNA and RNA. nih.govoup.com When 6-thioguanine (6-TG) is incorporated into DNA, it is not recognized as a standard base. oup.com This leads to a futile cycle of mismatch repair (MMR), where the cell attempts to excise the incorrect base. oup.com This persistent and unresolved repair process can result in DNA strand breaks and a sustained arrest in the G2 phase of the cell cycle, ultimately triggering apoptosis. oup.com Studies have shown that the toxicity of thiopurines like 6-MP and 6-TG is dependent on a functional MMR system. oup.com The incorporation of these fraudulent bases disrupts the normal structure and function of DNA, leading to cytotoxicity. patsnap.com It is hypothesized that an 8-methylated version of a thioguanine nucleotide, derived from Purine-6(1H)-thione, 8-methyl-, could also be incorporated into DNA. The presence of the additional methyl group might alter the recognition and processing of the lesion by the DNA repair machinery, potentially leading to a different spectrum of cellular responses compared to 6-TG.
Table 1: Key Enzymes in 6-Mercaptopurine-Mediated Inhibition of Purine Synthesis
| Enzyme Target | Inhibitory Metabolite(s) | Consequence of Inhibition |
|---|---|---|
| Glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase) | TIMP, Me-TIMP | Inhibition of the rate-limiting step of de novo purine synthesis. patsnap.comwikipedia.org |
| Adenylosuccinate synthetase | TIMP | Blocks conversion of inosinic acid (IMP) to adenylic acid (AMP). drugbank.comwikipedia.org |
| Inosinate dehydrogenase (IMPDH) | TIMP, Me-TIMP | Blocks conversion of IMP to xanthylic acid (XMP), a precursor for guanylic acid (GMP). patsnap.comwikipedia.org |
Redox Pathway Influence by Purine-6(1H)-thione, 8-methyl-
The catabolism of thiopurines is significantly influenced by oxidative enzymes, which can render them inactive. For 6-mercaptopurine, the primary oxidative pathway involves the enzyme xanthine oxidase (XO), and to a lesser extent, aldehyde oxidase (AO), which convert 6-MP into inactive metabolites such as 6-thiouric acid. nih.gov This oxidative metabolism is a major factor in the bioavailability of the drug. nih.gov
One of the initial oxidative steps for 6-MP can occur at the C8 position of the purine ring, forming 8-oxo-6-mercaptopurine, which is then further converted to 6-thiouric acid. nih.gov The presence of a methyl group at the C8 position in Purine-6(1H)-thione, 8-methyl- would sterically hinder and prevent this specific oxidation route. This blockage could significantly alter the metabolic profile of the compound compared to 6-MP. By preventing 8-oxidation, the compound may be shunted towards other metabolic pathways, potentially altering the balance between anabolic activation and catabolic inactivation.
Furthermore, studies on various N-methyl substituted purines have demonstrated that methyl groups can either enhance or reduce the rates of enzymatic oxidation by xanthine oxidase. nih.gov This effect is attributed to the methyl group's ability to block unfavorable binding modes to the enzyme or, conversely, occlude essential binding sites. nih.gov Therefore, the 8-methyl group on Purine-6(1H)-thione, 8-methyl- would be expected to directly influence its interaction with xanthine oxidase and other oxidative enzymes, though the specific outcome—enhanced or diminished catabolism—would require empirical investigation.
Cellular and Subcellular Localization Studies of Purine-6(1H)-thione, 8-methyl- and its Metabolites
Specific studies on the cellular and subcellular localization of Purine-6(1H)-thione, 8-methyl- and its metabolites have not been reported. However, based on the behavior of 6-mercaptopurine, a general pathway can be inferred.
As a purine analog, 6-MP is transported into cells, where it undergoes extensive intracellular metabolism in the cytoplasm. nih.gov The anabolic pathways convert 6-MP into its active nucleotide forms (TIMP, TGNs, and their methylated counterparts), while catabolic pathways inactivate it. nih.govnih.gov Erythrocytes are known to accumulate thiopurine metabolites, particularly 6-thioguanine nucleotides and methyl 6-mercaptopurine nucleotides, and are thought to act as a reservoir for these active forms. nih.gov
The active metabolites, being nucleotides, exert their primary functions within the cytoplasm and the nucleus. In the cytoplasm, they inhibit enzymes of the de novo purine synthesis pathway. drugbank.com In the nucleus, thioguanine nucleotides are incorporated into DNA and RNA during replication and transcription, leading to the cytotoxic effects described previously. nih.govnih.gov
For Purine-6(1H)-thione, 8-methyl-, it is anticipated that the parent compound would need to be transported into the cell via nucleobase transporters. Its subsequent localization would depend on its susceptibility to the same metabolic enzymes as 6-MP. If it is converted to nucleotide forms, these metabolites would be expected to localize to the cytoplasm and nucleus to interfere with nucleic acid metabolism. The specific distribution and accumulation in different cell types and subcellular compartments remain to be determined.
Target Deconvolution and Identification of Novel Interacting Partners for Purine-6(1H)-thione, 8-methyl-
Target identification for Purine-6(1H)-thione, 8-methyl- has not been documented. The known targets for its parent compound, 6-mercaptopurine, are primarily the enzymes it inhibits following its conversion to active metabolites.
Known Targets of 6-Mercaptopurine Metabolites:
Enzymes of Purine Metabolism: As detailed in Table 1, key targets include PRPP amidotransferase, adenylosuccinate synthetase, and inosinate dehydrogenase. drugbank.compatsnap.com
DNA and RNA: The incorporation of thioguanine nucleotides makes nucleic acids themselves a primary target, leading to the activation of the DNA damage response. nih.gov
Rac1 GTPase: A more recently discovered target of 6-thioguanine triphosphate (6-TGTP) is the small GTPase, Rac1. The binding of 6-TGTP to Rac1 inhibits the activation of the Vav-Rac1 signaling pathway, which induces apoptosis in activated T-lymphocytes. nih.gov
Potential for Novel Interacting Partners:
The introduction of a methyl group at the 8-position of the purine ring creates a distinct chemical entity that could interact with a different set of proteins or have altered affinities for the known targets of 6-MP. Target deconvolution for Purine-6(1H)-thione, 8-methyl- would be a necessary step to fully understand its biological activity. Modern approaches such as chemical proteomics, utilizing the compound as bait in affinity purification-mass spectrometry (AP-MS) experiments, could identify its direct binding partners within the cell. Additionally, computational docking simulations could predict novel interactions by modeling the fit of the 8-methylated purine into the binding sites of various proteins, helping to generate hypotheses for further experimental validation. These approaches would be crucial to determine if the 8-methyl group enables interactions beyond the canonical thiopurine targets.
Structure Activity Relationships Sar of Purine 6 1h Thione, 8 Methyl and Its Analogues
Elucidation of Key Structural Features for Molecular Activity of Purine-6(1H)-thione, 8-methyl-
The molecular activity of purine (B94841) analogues is dictated by their ability to mimic endogenous purines (adenine and guanine) and interact with enzymes involved in nucleic acid synthesis. wikipedia.orgwikipedia.org For Purine-6(1H)-thione, 8-methyl-, the key structural features influencing its activity are the purine scaffold, the thione group at the C6 position, and the methyl group at the C8 position.
The Purine Ring System: The bicyclic purine core is the fundamental scaffold that allows the molecule to be recognized by enzymes of the purine salvage and metabolism pathways, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov This enzyme converts 6-MP into its active ribonucleotide form, thioinosine monophosphate (TIMP), which is a potent inhibitor of several enzymes in the de novo purine synthesis pathway. wikipedia.orgnih.gov
The C6-Thione Group: The replacement of the C6-oxo group of hypoxanthine (B114508) with a thione (C=S) group is the most critical feature for the antimetabolite activity of this class of compounds. The sulfur atom alters the electronic properties and reactivity of the molecule compared to its natural counterpart. The resulting active metabolites, such as thioguanine nucleotides (TGNs), can be incorporated into DNA and RNA, leading to cytotoxicity in rapidly dividing cells. nih.govfrontiersin.org
The C8-Methyl Group: The substituent at the C8 position of the purine ring can significantly influence the molecule's conformation and its interaction with target enzymes. The 8-methyl group in Purine-6(1H)-thione, 8-methyl- is expected to have two primary effects:
Steric Effect: The methyl group introduces steric bulk in the vicinity of the imidazole (B134444) part of the purine ring. This could influence the binding affinity and orientation of the molecule within the active site of target enzymes compared to the unsubstituted 6-MP.
Electronic Effect: The methyl group is weakly electron-donating, which can subtly alter the electron density distribution in the purine ring system. This may affect the pKa of the ring nitrogens and the thione group, potentially influencing substrate recognition and catalytic processing.
Design and Synthesis of Purine-6(1H)-thione, 8-methyl- Derivatives
The design and synthesis of derivatives of Purine-6(1H)-thione, 8-methyl- aim to explore the SAR and develop compounds with enhanced therapeutic properties. nih.gov Modifications can be systematically introduced at various positions of the molecule.
Beyond the C6 and C8 positions, other sites on the purine ring, such as the N9 and C2 positions, are common targets for modification.
N9 Position: Alkylation or glycosylation at the N9 position is a widely used strategy to create purine nucleoside analogues. nih.govbohrium.comresearchgate.net For instance, attaching a ribose or deoxyribose sugar moiety can improve cell uptake via nucleoside transporters and bypass the need for the initial phosphoribosylation step by HGPRT. 9-alkyl derivatives of 6-MP have been investigated as potential prodrugs, which can be metabolically cleaved in vivo to release the active parent drug. nih.gov
C2 Position: The C2 position is another site for modification. Introducing substituents like an amino group (to yield an 8-methyl-thioguanine analogue) or a halogen atom could significantly alter the hydrogen bonding capabilities and electronic nature of the purine base, thereby affecting its interaction with biological targets.
Systematic variation of the C8 substituent can provide valuable insights into the spatial and electronic requirements for activity.
Alkyl Chain Homologation: Replacing the 8-methyl group with larger alkyl groups (ethyl, propyl, etc.) would progressively increase steric bulk. This can be used to probe the size of the binding pocket at the C8 position of the target enzyme.
Functional Groups: Introducing groups capable of forming hydrogen bonds (e.g., -OH, -NH₂) or other specific interactions at the C8 position could lead to enhanced binding affinity and selectivity for target enzymes. The synthesis of 8-mercaptopurine nucleosides suggests that this position is amenable to significant modification. nih.gov
The C6-thione group is a dynamic feature of the molecule, existing in a tautomeric equilibrium between the thione (-C=S) and thiol (-S-H) forms. researchgate.netnih.gov Spectroscopic and computational studies have shown that for 6-mercaptopurine (B1684380), the thione tautomer is predominant in aqueous solution. This tautomeric balance is crucial for biological activity.
Modifications of the thione group, primarily through S-alkylation, are a key aspect of both the metabolism and the synthetic derivatization of these compounds.
Prodrug Strategies: Attaching larger or more complex groups to the sulfur atom can create prodrugs. For example, S-allylthio derivatives of 6-mercaptopurine have been synthesized, which can release the active 6-MP intracellularly upon reaction with glutathione. nih.gov These modifications can improve properties like hydrophobicity and cellular penetration. researchgate.net
Stereochemistry becomes critically important when chiral centers are introduced into the molecule, most commonly during the synthesis of nucleoside analogues. nih.govbohrium.com When a sugar moiety is attached to the N9 position, the stereochemistry of the sugar's chiral carbons and the anomeric configuration (α or β) of the glycosidic bond profoundly impact the analogue's ability to be recognized and processed by kinases and polymerases.
For instance, in many classes of antiviral and anticancer purine nucleosides, only one specific stereoisomer exhibits the desired biological activity, while others may be inactive or even toxic. nih.gov Therefore, stereocontrolled synthesis is a crucial aspect of developing clinically viable purine nucleoside analogues.
Quantitative Structure-Activity Relationship (QSAR) Analysis of Purine-6(1H)-thione, 8-methyl- Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For analogues of Purine-6(1H)-thione, 8-methyl-, a QSAR study would involve synthesizing a library of derivatives with systematic variations and measuring their biological activity (e.g., IC₅₀ against a cancer cell line or Ki for a target enzyme).
The model is then built using calculated molecular descriptors that quantify various physicochemical properties of the molecules. Key descriptors relevant to this class of compounds include:
Hydrophobicity parameters: Such as LogP (octanol-water partition coefficient), which influences membrane permeability and binding to hydrophobic pockets.
Electronic parameters: Such as the Hammett constant (σ) for substituents, which quantifies their electron-donating or -withdrawing nature, and atomic charges.
Steric parameters: Such as the Taft steric parameter (Es) or Molar Refractivity (MR), which describe the size and shape of substituents.
Topological and Quantum Chemical Descriptors: Such as molecular connectivity indices, dipole moment, and HOMO/LUMO energies.
A hypothetical QSAR data table for a series of C8-substituted analogues of Purine-6(1H)-thione, 8-methyl- might look as follows:
| Compound | C8-Substituent (R) | LogP | Hammett (σp) | Molar Refractivity (MR) | Biological Activity (log 1/IC₅₀) |
| 1 | -H (6-MP) | 0.25 | 0.00 | 1.25 | 5.30 |
| 2 | -CH₃ | 0.75 | -0.17 | 5.65 | 5.45 |
| 3 | -Cl | 0.96 | 0.23 | 6.03 | 5.10 |
| 4 | -OCH₃ | 0.23 | -0.27 | 7.87 | 5.60 |
| 5 | -CF₃ | 1.11 | 0.54 | 5.02 | 4.90 |
| 6 | -NH₂ | -0.78 | -0.66 | 5.42 | 5.75 |
Note: The data in this table are hypothetical and for illustrative purposes only.
By analyzing such data with statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation can be derived. This equation can then be used to predict the activity of new, unsynthesized analogues and guide the design of more potent compounds.
Conformational Analysis and its Correlation with Molecular Interactions of Purine-6(1H)-thione, 8-methyl-
The three-dimensional conformation of Purine-6(1H)-thione, 8-methyl- is a critical determinant of its molecular interactions and subsequent biological activity. While explicit experimental studies such as X-ray crystallography or detailed NMR analysis specifically for this compound are not extensively documented in publicly available literature, its conformational preferences can be inferred from computational modeling and the study of analogous purine derivatives.
The purine scaffold is a bicyclic heteroaromatic system, which is generally planar. The key conformational flexibility in Purine-6(1H)-thione, 8-methyl- arises from the rotation of the 8-methyl group and the tautomerism of the purine ring and the 6-thione group.
Rotation of the 8-methyl group: The methyl group at the C8 position is relatively small and is not expected to introduce significant steric hindrance that would drastically alter the planarity of the purine ring. However, its rotational orientation can influence close contacts with receptor atoms. The rotation of this methyl group is generally considered to have a low energy barrier. Computational studies on related substituted purines suggest that the preferred orientation of such small alkyl groups is often one that minimizes steric clashes with adjacent atoms and maximizes favorable, albeit weak, van der Waals interactions with the binding pocket of a target protein.
Correlation with Molecular Interactions: The conformation of Purine-6(1H)-thione, 8-methyl- directly impacts its ability to form specific molecular interactions, which are the basis of its biological activity. These interactions can include:
Hydrogen Bonding: The nitrogen atoms of the purine ring and the exocyclic thione group are potential hydrogen bond acceptors, while the N-H groups of the purine ring can act as hydrogen bond donors. The specific tautomeric form present will dictate the precise pattern of hydrogen bond donors and acceptors.
Hydrophobic Interactions: The 8-methyl group introduces a small hydrophobic patch on the molecule, which can interact favorably with nonpolar regions of a binding site.
Bioisosteric Replacements in Purine-6(1H)-thione, 8-methyl- Scaffold
Bioisosterism is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. In the context of Purine-6(1H)-thione, 8-methyl-, several bioisosteric replacements can be considered for different parts of the scaffold.
Replacements for the 8-methyl group: The methyl group at the C8 position is a small, hydrophobic substituent. Its bioisosteric replacement could aim to modulate steric bulk, electronics, and hydrophobicity.
| Original Group | Bioisosteric Replacement | Rationale and Potential Impact |
| -CH₃ (Methyl) | -H (Hydrogen) | Removal of the methyl group would decrease steric bulk and hydrophobicity. This could reveal whether the methyl group is essential for activity or if it occupies a space that could be better utilized by other groups. |
| -F, -Cl, -Br (Halogens) | Halogens can act as bioisosteres of a methyl group in terms of size (F is similar to H, Cl is intermediate). They also introduce electronic effects (inductive withdrawal) and can participate in halogen bonding, potentially leading to altered binding affinities. | |
| -NH₂ (Amino) | The amino group is of a similar size to the methyl group but introduces hydrogen bonding capability (donor and acceptor), significantly increasing polarity. This could lead to new interactions with the target and improved solubility. | |
| -OH (Hydroxyl) | The hydroxyl group is also small and introduces hydrogen bonding capability (donor and acceptor), increasing polarity. | |
| -CF₃ (Trifluoromethyl) | The trifluoromethyl group is significantly more lipophilic and a strong electron-withdrawing group compared to the methyl group. It can serve as a metabolically stable bioisostere and can influence the pKa of the purine ring. |
Replacements for the 6-thione group: The thione group is crucial for the activity of many purine antimetabolites. Its replacement would likely have a profound impact on the biological profile.
| Original Group | Bioisosteric Replacement | Rationale and Potential Impact |
| =S (Thione) | =O (Oxo) | This would convert the molecule to an 8-methylhypoxanthine analog. The oxo group has different hydrogen bonding properties and electronic character compared to the thione group, which would likely alter its biological target and activity. |
| -SeH (Seleno) | Selenium is in the same group as sulfur and can form a selone. Selenopurines have been investigated as potential therapeutic agents and often exhibit different biological activities and toxicities compared to their sulfur counterparts. |
Studies on a wide range of purine analogs have demonstrated that substitutions at the C8 position can significantly impact biological activity. For instance, early research on 6-mercaptopurine analogs showed that, in general, substitutions at the C8 position led to a loss of activity against Sarcoma 180 aacrjournals.org. However, this is not a universal rule, and the effect of a substituent is highly dependent on the specific biological target. More recent studies on other purine-based scaffolds have shown that C8-substituents can be crucial for potency and selectivity.
The application of bioisosteric replacement is a powerful tool for fine-tuning the properties of the Purine-6(1H)-thione, 8-methyl- scaffold. Systematic exploration of such replacements would be necessary to fully elucidate the structure-activity relationships and to potentially develop analogs with improved therapeutic profiles.
Computational Chemistry and Cheminformatics in Purine 6 1h Thione, 8 Methyl Research
Quantum Chemical Calculations of Purine-6(1H)-thione, 8-methyl-
Quantum chemical calculations provide a fundamental understanding of the electronic properties and behavior of molecules. While specific computational studies on Purine-6(1H)-thione, 8-methyl- are not extensively documented in publicly available literature, the principles and methodologies can be applied to predict its characteristics based on foundational knowledge of similar purine (B94841) systems.
Electronic Structure and Reactivity Predictions for Purine-6(1H)-thione, 8-methyl-
Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), are instrumental in mapping the electron distribution within a molecule. This, in turn, allows for the prediction of its reactivity. For Purine-6(1H)-thione, 8-methyl-, the electronic landscape is shaped by the purine core, the thione group, and the methyl substituent at the 8-position.
The introduction of the methyl group at the C8 position is expected to influence the electron density across the purine ring system through inductive and hyperconjugative effects. This can subtly alter the reactivity of the molecule compared to its parent compound, 6-mercaptopurine (B1684380). Key parameters that can be computationally derived to predict reactivity include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution indicate the molecule's propensity to donate or accept electrons, respectively. Regions with high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. Red regions indicate areas of negative potential (electron-rich), which are attractive to electrophiles, while blue regions denote positive potential (electron-poor), which are susceptible to nucleophilic interaction.
Table 1: Predicted Electronic Properties of Purine-6(1H)-thione, 8-methyl- (Hypothetical Data)
| Property | Predicted Value/Description | Implication for Reactivity |
| HOMO Energy | Relatively high | Susceptible to oxidation and electrophilic attack |
| LUMO Energy | Relatively low | Can accept electrons, indicating potential for reduction |
| HOMO-LUMO Gap | Moderate | Indicates moderate kinetic stability |
| MEP Negative Region | Around the sulfur and nitrogen atoms | Potential sites for hydrogen bonding and metal coordination |
| MEP Positive Region | Around the purine ring protons | Susceptible to nucleophilic attack |
This table is illustrative and based on general principles of purine chemistry. Actual values would require specific quantum chemical calculations.
Spectroscopic Property Predictions for Purine-6(1H)-thione, 8-methyl- and its Derivatives
Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules. For Purine-6(1H)-thione, 8-methyl-, these predictions are crucial for interpreting experimental data.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectra. The position of the absorption maxima (λmax) is sensitive to the electronic structure and tautomeric form of the molecule.
Infrared (IR) and Raman Spectroscopy: Calculations of vibrational frequencies can predict the IR and Raman spectra. These spectra are unique molecular fingerprints, with specific peaks corresponding to the vibrational modes of different functional groups (e.g., C=S, N-H, C-H).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts (δ) of 1H and 13C atoms. These predictions are highly valuable for assigning experimental NMR spectra and confirming the molecular structure.
Tautomeric Equilibria and Stability of Purine-6(1H)-thione, 8-methyl-
Purine-6(1H)-thione and its derivatives can exist in different tautomeric forms, primarily the thione (lactam) and thiol (lactim) forms. The position of the labile proton can also vary between the N1, N7, and N9 positions of the purine ring. The relative stability of these tautomers is critical as it can significantly influence the molecule's biological activity and interactions.
Quantum chemical calculations are essential for determining the relative energies of these tautomers in both the gas phase and in solution (using solvent models). Studies on the parent compound, 6-thiopurine, have shown that the thione form is generally more stable. aip.org For Purine-6(1H)-thione, 8-methyl-, the presence of the 8-methyl group could influence the tautomeric preference. Computational analysis would involve optimizing the geometry of each possible tautomer and calculating its energy. The tautomer with the lowest energy is predicted to be the most stable and therefore the most populated form at equilibrium.
Table 2: Predicted Relative Stabilities of Purine-6(1H)-thione, 8-methyl- Tautomers (Hypothetical Data)
| Tautomer | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| N7-H, Thione | 0.00 | >99 |
| N9-H, Thione | 1.50 | <1 |
| N1-H, Thione | 2.50 | <1 |
| Thiol forms | >5.00 | <<<1 |
This table is illustrative. Actual values would require specific quantum chemical calculations.
Molecular Dynamics Simulations of Purine-6(1H)-thione, 8-methyl- Interactions with Biomolecules
Molecular dynamics (MD) simulations provide a dynamic view of how a molecule like Purine-6(1H)-thione, 8-methyl- might interact with biological macromolecules, such as proteins or nucleic acids. dovepress.com These simulations model the movements of atoms over time, offering insights into binding modes, conformational changes, and the stability of molecular complexes.
System Setup: Building a simulation system containing the ligand (Purine-6(1H)-thione, 8-methyl-), the target biomolecule, and a solvent environment (typically water).
Simulation: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the dynamic behavior of the system.
Analysis: Analyzing the simulation trajectory to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions), binding free energies, and any conformational changes induced in the target biomolecule upon ligand binding.
Virtual Screening and Ligand-Based Drug Design for Purine-6(1H)-thione, 8-methyl- Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. acs.org Ligand-based drug design, on the other hand, relies on the knowledge of molecules known to interact with a target to design new, more potent ones. acs.org
Pharmacophore Modeling of Purine-6(1H)-thione, 8-methyl-
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.
For Purine-6(1H)-thione, 8-methyl-, a pharmacophore model could be developed based on its structure and potential interaction points. The key features would likely include:
A hydrogen bond acceptor (the sulfur atom of the thione group).
Hydrogen bond donors (the N-H groups of the purine ring).
An aromatic ring feature (the purine ring system).
A hydrophobic feature (the 8-methyl group).
This pharmacophore model could then be used as a 3D query to screen virtual compound libraries for molecules that share these essential features and are therefore potential candidates for exhibiting similar biological activity.
De Novo Design Approaches based on Purine-6(1H)-thione, 8-methyl- Scaffold
De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from the ground up, rather than screening existing compound libraries. nih.gov These methods can be broadly categorized as either structure-based, utilizing the three-dimensional structure of the biological target, or ligand-based, relying on the known properties of active molecules. nih.gov The Purine-6(1H)-thione, 8-methyl- scaffold serves as a valuable starting point for such design strategies, particularly for targets within the purine biosynthesis pathway, which is essential for the survival of various organisms. nih.govmdpi.com
Computational techniques can systematically build new molecules by adding atoms or molecular fragments to the 8-methyl-purine-6-thione core. Key strategies in this process include:
Fragment Growing : This approach involves identifying a core fragment, such as the Purine-6(1H)-thione, 8-methyl- scaffold, that binds to a target. New functional groups are then computationally added to this core to occupy adjacent pockets of the target's binding site, thereby increasing affinity and potency. nih.gov This is an iterative process guided by scoring functions that estimate the binding energy of each new addition.
Fragment Linking and Merging : In cases where multiple fragments that bind to different sub-pockets of a target site are identified, they can be computationally connected with a linker to create a single, more potent molecule. nih.gov Alternatively, if fragments have overlapping structural features, they can be merged to design a novel hybrid compound that incorporates the key binding elements of the original fragments. frontiersin.org
Scaffold Hopping : This advanced strategy aims to replace the central Purine-6(1H)-thione, 8-methyl- core with a structurally different scaffold while retaining the original molecule's critical binding interactions and biological activity. rsc.orgnih.gov The goal is to discover new chemotypes with improved properties, such as better synthetic accessibility, enhanced selectivity, or a more favorable intellectual property profile. frontiersin.orgnih.gov This can be achieved by searching virtual libraries for different scaffolds that can present the key pharmacophoric features in the same spatial orientation as the original molecule. nih.gov
These de novo design approaches allow for the systematic exploration of novel chemical space around the Purine-6(1H)-thione, 8-methyl- scaffold, leading to the generation of new molecular entities with potentially enhanced therapeutic characteristics.
Artificial Intelligence and Machine Learning Applications in Purine-6(1H)-thione, 8-methyl- Research
Predictive Modeling for Thiopurine Therapy
Machine learning algorithms have been developed to optimize therapy involving thiopurine drugs, a class that includes derivatives of the Purine-6(1H)-thione scaffold. nih.govnih.gov These models leverage readily available clinical data to predict patient outcomes, overcoming the limitations of traditional metabolite monitoring. nih.govyoutube.com For instance, researchers have created ML algorithms that use standard laboratory values (such as a complete blood count and chemistry panel) and patient age to predict objective remission, nonadherence to medication, and preferential shunting of the drug to its 6-methylmercaptopurine (B131649) (6-MMP) metabolite, which is associated with hepatotoxicity. nih.govnih.govamsterdamumc.nl These algorithms have demonstrated superior accuracy in predicting clinical response compared to traditional 6-thioguanine (B1684491) nucleotide (6-TGN) level measurements. nih.govyoutube.com
The table below summarizes the application of such predictive models in thiopurine research.
| Model Purpose | Input Data | Output/Prediction | Performance Metric (Example) | Reference |
|---|---|---|---|---|
| Predict Objective Remission | Age, Complete Blood Count (CBC), Comprehensive Chemistry Panel | Likelihood of a patient achieving objective remission on thiopurine therapy. | AuROC: 0.79 | nih.gov |
| Detect Nonadherence | CBC, Comprehensive Chemistry Panel | Probability that a patient is not adhering to their prescribed thiopurine regimen. | AuROC: 0.81 | youtube.com |
| Identify Preferential Shunting | CBC, Comprehensive Chemistry Panel | Likelihood of preferential metabolism towards 6-MMP, indicating a higher risk for hepatotoxicity. | AuROC: 0.80 | youtube.com |
| Predict Hepatotoxicity | Age, BMI, Sex, 6-MMP Ribonucleotide Concentration | Probability of developing thiopurine-induced hepatotoxicity. | Specificity: 77%, Sensitivity: 50% | amsterdamumc.nl |
AuROC: Area under the Receiver Operating Characteristic curve, a measure of model accuracy.
Generative Models for Novel Drug Design
For research based on the Purine-6(1H)-thione, 8-methyl- scaffold, generative models offer powerful tools:
Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can be trained on libraries of purine analogs to produce novel molecules that retain drug-like properties. researchgate.net
These models can be conditioned to optimize for specific properties, such as high predicted binding affinity to a target, low predicted toxicity, or synthetic feasibility. mdpi.com
By treating molecules as a language, using representations like SMILES strings, transformer-based models can "translate" a biological target's properties into a novel, active molecule, effectively automating parts of the creative design process. nih.gov
This generative approach allows for the exploration of a much larger and more diverse chemical space than is possible with traditional library design, accelerating the discovery of innovative drug candidates based on the Purine-6(1H)-thione, 8-methyl- scaffold. nih.gov
Advanced Analytical Methodologies for Purine 6 1h Thione, 8 Methyl Characterization Non Clinical Focus
Chromatographic Techniques for Purity Assessment and Quantification of Purine-6(1H)-thione, 8-methyl-
Chromatographic methods are indispensable for separating Purine-6(1H)-thione, 8-methyl- from impurities, starting materials, and potential degradation products, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of thiopurine analogues. nih.govresearchgate.net A robust, validated HPLC method is crucial for obtaining reliable and reproducible results.
Method development for Purine-6(1H)-thione, 8-methyl- typically involves the optimization of several key parameters. Reversed-phase chromatography using a C18 column is a common starting point, given the polarity of the purine (B94841) ring system. researchgate.net The mobile phase often consists of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode. nih.govscielo.br Detection is commonly achieved using a UV or diode-array detector (DAD), leveraging the strong UV absorbance of the purine chromophore, with typical wavelengths around 300-340 nm. researchgate.netnih.gov
Validation of the developed method is performed according to international guidelines to ensure its suitability for its intended purpose. semanticscholar.org Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). scielo.brukm.mynih.gov For related thiopurines, HPLC methods have demonstrated excellent linearity over a range of concentrations with correlation coefficients (r²) consistently greater than 0.99. researchgate.netnih.govomicsonline.org
| Parameter | Typical Conditions / Values | Reference |
|---|---|---|
| Column | Reversed-phase C18, various particle sizes | researchgate.net |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., 0.05 M sodium acetate) | scielo.br |
| Flow Rate | 0.8 - 1.0 mL/min | nih.govscielo.br |
| Detection | UV/DAD at 303-342 nm | researchgate.netnih.gov |
| Linearity (r²) | > 0.995 | nih.gov |
| Lower Limit of Quantification (LOQ) | 2 - 80 pmol per sample | researchgate.netnih.govomicsonline.org |
| Intra-day Precision (CV%) | < 10% | researchgate.netnih.gov |
| Inter-day Precision (CV%) | < 15% | researchgate.netnih.gov |
| Accuracy / Recovery | 85 - 115% | researchgate.netsemanticscholar.orgukm.my |
Gas Chromatography (GC) is less commonly used for the direct analysis of purine compounds due to their low volatility and thermal instability. However, GC coupled with mass spectrometry (GC-MS) can be a powerful tool following a derivatization step. nih.gov The primary purpose of derivatization is to block the polar N-H and reactive S-H functional groups, thereby increasing the compound's volatility and thermal stability. nih.gov
Common derivatization strategies for compounds with active hydrogens include silylation (e.g., with BSTFA) or acylation. For Purine-6(1H)-thione, 8-methyl-, derivatization would make it amenable to GC analysis, allowing for high-resolution separation. The resulting derivative can be analyzed by GC-MS, providing both retention time for identification and a mass spectrum for structural confirmation. researchgate.net For instance, GC-MS analysis of the related compound 6-mercaptopurine (B1684380) has been reported, showing a single chromatographic peak and a distinct mass spectrum, confirming the feasibility of this approach. researchgate.net
While Purine-6(1H)-thione, 8-methyl- is not a chiral molecule, the synthesis of its analogues could introduce chiral centers. Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations in the pharmaceutical industry, offering significant advantages over traditional HPLC. selvita.comnih.gov
SFC typically uses supercritical carbon dioxide as the main mobile phase, often with the addition of a polar organic co-solvent (modifier) such as methanol or ethanol. This mobile phase exhibits low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to liquid chromatography. selvita.comchromatographyonline.com For chiral separations, the key component is the chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of compounds. europeanpharmaceuticalreview.comijper.org
The application of SFC would be critical for the enantioselective separation of any chiral analogues of Purine-6(1H)-thione, 8-methyl-. The technique's high speed makes it ideal for high-throughput screening, and its reduced consumption of organic solvents makes it a more environmentally friendly or "green" chemistry approach. selvita.comchromatographyonline.com The complementarity of SFC to HPLC means that it can often achieve separations that are difficult by other methods. chromatographyonline.com
Spectroscopic Methods for Structural Elucidation and Interaction Studies
Spectroscopic techniques are essential for confirming the molecular structure of Purine-6(1H)-thione, 8-methyl- and studying its interactions with other molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide an unambiguous assignment of all proton and carbon signals in the Purine-6(1H)-thione, 8-methyl- molecule.
The ¹H NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), the proton on the purine C2 position, and the N-H protons, which may be broadened due to exchange. The ¹³C NMR spectrum will show signals for the methyl carbon, the eight carbons of the purine ring system, with the thione carbon (C=S) appearing at a characteristic downfield shift. mdpi.com
NMR is also a valuable tool for studying non-covalent interactions. By monitoring changes in chemical shifts or relaxation times upon the addition of a binding partner, one can map the interaction site and determine binding affinities. This is particularly useful for understanding how the molecule might interact with biological macromolecules or other small molecules in a non-clinical research setting.
| Atom Type | Nucleus | Expected Chemical Shift (ppm) |
|---|---|---|
| Methyl Protons (8-CH₃) | ¹H | 2.0 - 2.5 |
| Aromatic Proton (C2-H) | ¹H | 7.5 - 8.5 |
| Amide/Thioamide Protons (N-H) | ¹H | 11.0 - 14.0 (often broad) |
| Methyl Carbon (8-CH₃) | ¹³C | 10 - 20 |
| Aromatic Carbons (Purine Ring) | ¹³C | 110 - 160 |
| Thione Carbon (C6=S) | ¹³C | 170 - 190 |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for the analysis of thiopurines and their metabolites. thermofisher.comfrontiersin.org It offers exceptional sensitivity and selectivity, allowing for the detection and identification of compounds at very low concentrations.
For Purine-6(1H)-thione, 8-methyl-, soft ionization techniques such as electrospray ionization (ESI) would be employed to generate intact molecular ions ([M+H]⁺ or [M-H]⁻). researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to determine the elemental composition and confirm the molecular formula.
Tandem mass spectrometry (MS/MS) is used for structural confirmation and identification of metabolites. In an MS/MS experiment, the molecular ion is isolated and fragmented, producing a characteristic pattern of fragment ions that serves as a structural fingerprint. nih.gov For instance, analysis of the related compound 6-methylmercaptopurine (B131649) (6-MMP) shows a characteristic transition that can be monitored for quantification. researchgate.netnih.gov Similar fragmentation pathways would be expected for the 8-methyl isomer. In metabolic studies, LC-MS/MS is used to screen for and identify potential biotransformation products, such as hydroxylated or N-dealkylated species, by searching for predicted mass shifts from the parent compound. frontiersin.orgnih.gov
| Compound | Ionization Mode | Parent Ion (m/z) | Fragment Ion (m/z) | Reference |
|---|---|---|---|---|
| 6-Mercaptopurine (6-MP) | ESI+ | 153.1 | 119.1 | researchgate.netnih.gov |
| 6-Methylmercaptopurine (6-MMP) | ESI+ | 167.2 | 126.0 | researchgate.netnih.gov |
| 6-Thioguanine (B1684491) (6-TG) | ESI+ | 168.0 | 151.0 | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Solution Studies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for elucidating the structural features of Purine-6(1H)-thione, 8-methyl- and monitoring its synthesis or reactions in solution.
Key expected IR absorption bands for Purine-6(1H)-thione, 8-methyl- would include:
N-H Stretching: Bands in the region of 2500–3300 cm⁻¹, which are often broad in the solid state due to hydrogen bonding researchgate.net.
C-H Stretching: Vibrations corresponding to the aromatic C-H on the purine ring and the aliphatic C-H of the 8-methyl group.
C=S Stretching (Thione): The thiocarbonyl group gives rise to a characteristic band, which is crucial for confirming the thione tautomer.
Purine Ring Vibrations: A series of complex bands corresponding to C=C and C=N stretching within the purine ring system.
These spectral fingerprints are invaluable for confirming the identity of a synthesized compound and for monitoring reactions, such as the methylation of 6-mercaptopurine, by observing the appearance of the C-H methyl group vibrations and shifts in the purine ring bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule and is particularly useful for quantitative analysis and studying solution-state properties. The purine-6-thione chromophore is known to absorb strongly in the UV region. Thiopurines like 6-mercaptopurine typically exhibit characteristic absorption in the 330–340 nm range mdpi.com. The S-methylated isomer, 6-methylmercaptopurine, has reported absorption maxima at approximately 218 nm and 289 nm caymanchem.com.
For Purine-6(1H)-thione, 8-methyl-, the position of the absorption maximum (λmax) would be sensitive to the solvent environment and the pH, reflecting the different protonation states and tautomeric forms of the molecule. This property allows UV-Vis spectroscopy to be a straightforward tool for:
Quantitative Analysis: Determining the concentration of the compound in solution using the Beer-Lambert law.
Reaction Monitoring: Tracking the progress of a reaction by observing the change in absorbance at a specific wavelength corresponding to the reactant or product.
Purity Assessment: A preliminary check for impurities that may possess different chromophores and absorb at different wavelengths.
The table below summarizes the expected spectroscopic data based on the analysis of related compounds.
| Spectroscopic Technique | Feature | Expected Wavenumber/Wavelength | Significance for Purine-6(1H)-thione, 8-methyl- |
| Infrared (IR) | N-H Stretching | 2500-3300 cm⁻¹ | Confirms presence of purine ring nitrogens. |
| Infrared (IR) | C=S Stretching | ~1100-1300 cm⁻¹ | Evidence of the thione functional group. |
| Ultraviolet-Visible (UV-Vis) | π → π* transitions | ~280-340 nm | Characteristic of the purine-6-thione chromophore. |
Circular Dichroism (CD) for Conformational Studies of Purine-6(1H)-thione, 8-methyl-
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules. As Purine-6(1H)-thione, 8-methyl- is itself achiral, it will not produce a CD signal in isolation. However, CD spectroscopy becomes a highly valuable tool for investigating its conformational changes when it interacts with a chiral environment or chiral molecules.
Specific experimental studies using CD for the conformational analysis of Purine-6(1H)-thione, 8-methyl- are not documented in the available literature. However, the theoretical applications are significant:
Interaction with Biomolecules: When the compound binds to a chiral macromolecule such as DNA or a protein, an induced CD signal can be generated. The shape and magnitude of this induced signal can provide detailed information about the binding mode and the conformational changes that either the purine or the biomolecule undergoes upon complex formation.
Supramolecular Chemistry: If Purine-6(1H)-thione, 8-methyl- is incorporated into a chiral supramolecular assembly, CD spectroscopy can be used to probe the structure and stability of the resulting complex.
While direct conformational studies on the isolated molecule are not feasible with CD, its application in studying interactions with chiral systems remains a critical area for future research to understand its behavior in biological contexts.
X-Ray Crystallography for Solid-State Structure of Purine-6(1H)-thione, 8-methyl- and its Co-Crystals
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a compound in its solid crystalline state. This technique can provide unambiguous information on bond lengths, bond angles, tautomeric form, and intermolecular interactions such as hydrogen bonding and crystal packing.
While the specific crystal structure for Purine-6(1H)-thione, 8-methyl- has not been reported, extensive crystallographic data exists for the parent compound, 6-mercaptopurine nih.gov. Analysis of 6-mercaptopurine crystals reveals critical details about its solid-state structure, which serves as a model for what could be determined for the 8-methyl derivative.
Furthermore, the formation of co-crystals can significantly alter the physicochemical properties of a compound. Studies have successfully produced co-crystals of 6-mercaptopurine with molecules like 4-hydroxybenzoic acid and salts with piperazine, which were characterized by single-crystal X-ray diffraction figshare.com. For Purine-6(1H)-thione, 8-methyl-, a similar co-crystallization strategy could be employed. X-ray crystallography would be essential to:
Confirm the formation of a true co-crystal versus a simple mixture.
Elucidate the specific hydrogen-bonding networks between the purine and the co-former molecule.
Understand how the crystal packing is altered by the presence of the co-former.
The data obtained from X-ray crystallography is fundamental for structure-based drug design and for understanding the solid-state properties that influence formulation and stability.
| Parameter | Information Provided by X-Ray Crystallography | Relevance to Purine-6(1H)-thione, 8-methyl- |
| Bond Lengths & Angles | Precise measurement of atomic distances and angles. | Confirms the purine ring geometry and the position of the methyl group. |
| Tautomeric Form | Unambiguous identification of the dominant tautomer in the solid state. | Determines whether the thione (C=S) or thiol (S-H) form is present. |
| Intermolecular Interactions | Reveals hydrogen bonding, π-π stacking, and other non-covalent interactions. | Explains the crystal packing and solid-state stability. |
| Co-Crystal Structure | Defines the stoichiometry and interaction patterns with a co-former molecule. | Provides a structural basis for modified physical properties like solubility. |
Electrophoretic Techniques for Interaction Studies and Purity Analysis of Purine-6(1H)-thione, 8-methyl-
Electrophoretic techniques, particularly capillary electrophoresis (CE), offer high-resolution separation capabilities that are well-suited for the purity analysis of Purine-6(1H)-thione, 8-methyl- and for studying its interactions with other molecules.
Purity Analysis: CE separates molecules based on their charge-to-size ratio in an electric field. This makes it an excellent tool for separating Purine-6(1H)-thione, 8-methyl- from closely related impurities and isomers, such as:
Positional Isomers: 6-methylmercaptopurine (S-methylated), 9-methyl-6-mercaptopurine, and other N-methylated variants would likely have different pKa values and thus different effective charges at a given pH, enabling their separation.
Synthetic Precursors: Unreacted 6-mercaptopurine or other starting materials.
Degradation Products: Oxidized species or other degradation products.
The high efficiency of CE allows for the detection of trace-level impurities, making it a powerful method for quality control.
Interaction Studies: CE is also a dynamic tool for studying non-covalent interactions. Techniques like Affinity Capillary Electrophoresis (ACE) can be used to determine binding constants between Purine-6(1H)-thione, 8-methyl- and target molecules (e.g., proteins, nucleic acids). This is achieved by measuring the change in the migration time of the purine derivative in the presence of varying concentrations of the interacting partner in the electrophoresis buffer. This approach provides quantitative data on binding affinity and stoichiometry.
Hyphenated Techniques in Purine-6(1H)-thione, 8-methyl- Analysis
Hyphenated techniques, which couple a separation method with a powerful detection method, are indispensable for the definitive analysis of complex mixtures. nih.govsaspublishers.comresearchgate.net For Purine-6(1H)-thione, 8-methyl-, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely applicable hyphenated technique.
LC-MS/MS Analysis: This technique combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry.
Chromatographic Separation (LC): A reversed-phase HPLC method would effectively separate Purine-6(1H)-thione, 8-methyl- from its isomers (like 6-methylmercaptopurine) and other metabolites. mdpi.comomicsonline.org The retention time provides one layer of identification.
Mass Spectrometric Detection (MS/MS): Mass spectrometry provides a mass-to-charge ratio (m/z) that is highly specific to the compound's molecular weight (C₆H₆N₄S, approx. 166.2 g/mol ). In tandem MS, a specific parent ion (e.g., the protonated molecule [M+H]⁺ at m/z ≈ 167.1) is selected and fragmented to produce a unique pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint for unambiguous identification and quantification.
Numerous LC-MS/MS methods have been developed for the analysis of the related compounds 6-mercaptopurine (6-MP) and 6-methylmercaptopurine (6-MMP). frontiersin.orgresearchgate.netnih.gov While a specific method for the 8-methyl isomer is not established, a similar approach would be used. The table below outlines known mass transitions for related compounds and proposes a potential transition for Purine-6(1H)-thione, 8-methyl-.
| Compound | Molecular Formula | Parent Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Reference |
| 6-Mercaptopurine (6-MP) | C₅H₄N₄S | 153.1 | 119.1 | researchgate.netnih.gov |
| 6-Methylmercaptopurine (6-MMP) | C₆H₆N₄S | 167.1 | 126.0 | researchgate.netnih.gov |
| Purine-6(1H)-thione, 8-methyl- | C₆H₆N₄S | ~167.1 | Proposed | N/A |
The development of a validated LC-MS/MS method would be the gold standard for the selective and sensitive quantification of Purine-6(1H)-thione, 8-methyl- in various matrices. Other hyphenated techniques like LC-UV, LC-IR, and GC-MS could also be applied for comprehensive characterization. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues for Purine 6 1h Thione, 8 Methyl
Emerging Synthetic Strategies and Green Chemistry Approaches for Purine-6(1H)-thione, 8-methyl-
Future research into the synthesis of Purine-6(1H)-thione, 8-methyl- is likely to focus on the development of more efficient, sustainable, and environmentally friendly methods. While traditional synthetic routes for purine (B94841) analogues exist, emerging strategies offer significant improvements.
Key Areas for Future Research:
Continuous Flow Synthesis: This approach offers advantages in terms of safety, scalability, and product consistency. Future studies could focus on developing a continuous flow process for the synthesis of Purine-6(1H)-thione, 8-methyl-, which would be particularly beneficial for large-scale production.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of Purine-6(1H)-thione, 8-methyl- could lead to higher yields and fewer byproducts. Research in this area might involve screening for novel enzymes with the desired activity or engineering existing enzymes to improve their performance.
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. Future work could explore the optimization of microwave-assisted synthesis protocols for Purine-6(1H)-thione, 8-methyl-.
Solvent-Free and Aqueous Synthesis: In line with the principles of green chemistry, future synthetic strategies should aim to minimize the use of hazardous organic solvents. Research could focus on developing solvent-free reaction conditions or utilizing water as a benign solvent.
| Synthetic Strategy | Potential Advantages for Purine-6(1H)-thione, 8-methyl- Synthesis |
| Continuous Flow Synthesis | Improved safety, scalability, and consistency |
| Biocatalysis | Higher yields, reduced byproducts, and increased stereoselectivity |
| Microwave-Assisted Synthesis | Reduced reaction times and improved energy efficiency |
| Solvent-Free/Aqueous Synthesis | Reduced environmental impact and improved safety |
Advanced Spectroscopic and Imaging Techniques in Live Cell Systems for Purine-6(1H)-thione, 8-methyl- Tracing
Understanding the intracellular fate of Purine-6(1H)-thione, 8-methyl- is crucial for elucidating its mechanism of action. Future research should leverage advanced spectroscopic and imaging techniques to track the compound in real-time within living cells.
Potential Future Approaches:
Fluorescent Labeling: The synthesis of fluorescently tagged analogues of Purine-6(1H)-thione, 8-methyl- would enable its visualization using fluorescence microscopy. This could provide insights into its subcellular localization and trafficking.
Raman Spectroscopy and Imaging: This non-invasive technique can provide a chemical fingerprint of molecules within cells. Future studies could use Raman imaging to map the distribution of Purine-6(1H)-thione, 8-methyl- and its metabolites.
Mass Spectrometry Imaging (MSI): MSI allows for the spatial mapping of molecules in biological tissues. This could be a powerful tool for studying the distribution of Purine-6(1H)-thione, 8-methyl- in different organs and tissues.
NMR Spectroscopy: In-cell NMR could be employed to study the interactions of Purine-6(1H)-thione, 8-methyl- with intracellular proteins and other biomolecules in a near-native environment.
Exploration of New Biochemical Targets and Pathways Modulated by Purine-6(1H)-thione, 8-methyl-
A key area of future research will be the identification and characterization of the specific biochemical targets and pathways that are modulated by Purine-6(1H)-thione, 8-methyl-. While it is likely to share some targets with other thiopurines, the 8-methyl group may confer unique activities.
Unexplored Avenues:
Enzyme Inhibition Assays: A broad panel of enzymes involved in purine metabolism and other relevant pathways should be screened for inhibition by Purine-6(1H)-thione, 8-methyl-. This could reveal novel targets that are not affected by other thiopurines.
Chemical Proteomics: Techniques such as activity-based protein profiling (ABPP) could be used to identify the direct protein targets of Purine-6(1H)-thione, 8-methyl- in a cellular context.
Pathway Analysis: Following the identification of potential targets, further studies will be needed to elucidate how the modulation of these targets by Purine-6(1H)-thione, 8-methyl- affects downstream signaling pathways.
| Potential Target Class | Rationale for Investigation |
| Purine Metabolic Enzymes | As a purine analogue, it is likely to interact with enzymes in this pathway. |
| Kinases | Many purine-like compounds are known to be kinase inhibitors. |
| Methyltransferases | The 8-methyl group may influence interactions with these enzymes. |
| G-protein coupled receptors (GPCRs) | Some purine derivatives are known to be GPCR ligands. |
Development of High-Throughput Screening Methodologies for Purine-6(1H)-thione, 8-methyl- and Analogues
To accelerate the discovery of new biological activities for Purine-6(1H)-thione, 8-methyl- and its analogues, the development of robust high-throughput screening (HTS) assays is essential. tdcommons.ai
Future HTS Strategies:
Cell-Based Assays: HTS assays using various cell lines could be developed to screen for effects on cell proliferation, apoptosis, and other cellular processes.
Biochemical Assays: In vitro biochemical assays could be designed to screen for the inhibition of specific enzymes or the disruption of protein-protein interactions.
Phenotypic Screening: This approach involves screening for compounds that produce a desired phenotype in cells or model organisms, without prior knowledge of the target.
Collaborative and Interdisciplinary Research Opportunities involving Purine-6(1H)-thione, 8-methyl- in Chemical Biology and Material Sciences
The unique chemical properties of Purine-6(1H)-thione, 8-methyl- may open up opportunities for its use in fields beyond traditional pharmacology.
Potential Interdisciplinary Applications:
Chemical Biology: As a tool compound, Purine-6(1H)-thione, 8-methyl- could be used to probe the function of specific proteins and pathways in a cellular context.
Material Sciences: The purine scaffold has been explored for its potential in the development of novel materials with interesting electronic or self-assembling properties. The 8-methyl and 6-thione substitutions could be exploited to create new materials with unique characteristics.
Nanotechnology: There may be opportunities to incorporate Purine-6(1H)-thione, 8-methyl- into nanomaterials for applications in drug delivery or diagnostics.
Integration of Omics Technologies for a Comprehensive Understanding of Purine-6(1H)-thione, 8-methyl- Interactions
A systems-level understanding of the effects of Purine-6(1H)-thione, 8-methyl- will require the integration of multiple "omics" technologies.
Future Omics-Based Research:
Transcriptomics: RNA sequencing can be used to identify changes in gene expression in response to treatment with Purine-6(1H)-thione, 8-methyl-.
Proteomics: Quantitative proteomics can be used to identify changes in protein expression and post-translational modifications.
Metabolomics: This approach can be used to profile the changes in small molecule metabolites that occur in response to the compound.
Multi-omics Integration: The integration of data from these different omics platforms will provide a more complete picture of the cellular response to Purine-6(1H)-thione, 8-methyl- and help to identify key pathways and networks that are affected.
| Omics Technology | Potential Insights for Purine-6(1H)-thione, 8-methyl- Research |
| Transcriptomics | Identification of gene expression signatures and affected pathways. |
| Proteomics | Identification of protein targets and downstream signaling events. |
| Metabolomics | Understanding of the metabolic reprogramming induced by the compound. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-methylpurine-6(1H)-thione, and what factors influence yield optimization?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 8-methylpurine derivatives with thiourea or Lawesson’s reagent under controlled anhydrous conditions. For example, analogous syntheses of pyrazine-thione derivatives (e.g., Pyrazine-2(1H)-thione) use ethanol as a solvent with slow evaporation to promote crystallization . Yield optimization depends on reaction time (typically 12–72 hours), temperature (60–80°C), and stoichiometric ratios of reactants (1:1 to 1:1.2). Purity is enhanced via recrystallization in ethanol or acetonitrile .
- Key Parameters :
| Factor | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 24–48 hours |
| Solvent | Ethanol or DMF |
Q. How is the crystal structure of 8-methylpurine-6(1H)-thione determined, and what intermolecular interactions stabilize its packing?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses a diffractometer (e.g., XtaLAB Synergy) with Mo/Kα radiation (λ = 0.71073 Å). Structure refinement via SHELXL resolves bond lengths and angles. For pyrazine-thione analogs, hydrogen bonds (N–H⋯N, C–H⋯S) and π-π stacking dominate packing . Hirshfeld surface analysis quantifies interaction contributions (e.g., 36.8% from C–H⋯S in Pyrazine-2(1H)-thione) .
- Typical Structural Data :
| Parameter | Value (Å/°) |
|---|---|
| C–S Bond | 1.671–1.680 |
| N–C Bond | 1.299–1.355 |
| Hydrogen Bond Length (N–H⋯N) | 2.893–3.797 |
Advanced Research Questions
Q. What computational methods are employed to model the electronic properties of 8-methylpurine-6(1H)-thione, and how do they correlate with experimental spectroscopic data?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict molecular orbitals and vibrational frequencies. IR and NMR spectra are simulated using Gaussian 09 and compared to experimental data. For instance, pyrazine-thione’s S–H stretching (2500–2600 cm⁻¹) and aromatic C–H vibrations (3000–3100 cm⁻¹) align with DFT predictions . Discrepancies >5% suggest solvent effects or crystal packing forces .
- Validation Metrics :
| Spectral Region | Experimental (cm⁻¹) | Calculated (cm⁻¹) |
|---|---|---|
| S–H Stretch | 2550 | 2535 |
| Aromatic C–H | 3050 | 3075 |
Q. How can researchers resolve contradictions in reported biological activities of 8-methylpurine-6(1H)-thione derivatives across different studies?
- Methodology : Systematic meta-analysis of assay conditions is critical. Variations in cytotoxicity (e.g., IC₅₀ values) may arise from differences in cell lines (e.g., HeLa vs. MCF-7), solvent polarity, or substituent positioning. For purine-thione analogs, replacing the 8-methyl group with bulkier substituents (e.g., phenyl) enhances DNA intercalation but reduces solubility . Standardized protocols (e.g., MTT assays at 48 hours, 10% FBS) minimize variability .
- Case Study : 6-Mercaptopurine (a purine-thione derivative) shows immunosuppressive activity via inhibition of purine synthesis, but efficacy varies with metabolic enzyme expression in different tissues .
Data Contradiction Analysis
Q. Why do crystallographic studies report divergent hydrogen-bonding patterns for purine-thione derivatives?
- Resolution : Crystal polymorphism and solvent inclusion alter packing. For example, Pyrazine-2(1H)-thione exhibits N–H⋯N chains in P21/m space group , while solvent-containing crystals may form C–H⋯O interactions. Refinement protocols (e.g., SHELX vs. OLEX2) also impact bond-length precision . Always cross-validate with spectroscopic data (e.g., NMR coupling constants).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
